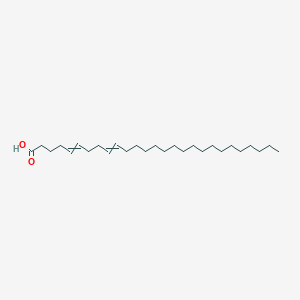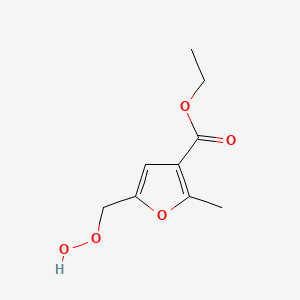
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroperoxymethyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the reaction of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: 3-Furancarboxylic acid, 5-(carboxymethyl)-2-methyl-, ethyl ester.
Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester involves its interaction with various molecular targets. The hydroperoxymethyl group can generate reactive oxygen species, which can interact with cellular components and induce oxidative stress. The furan ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Furancarboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: Contains additional methyl groups on the furan ring.
3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester: Similar to the previous compound but with an ethyl ester group.
Uniqueness
3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester is unique due to the presence of the hydroperoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
130533-18-5 |
|---|---|
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl 5-(hydroperoxymethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-3-12-9(10)8-4-7(5-13-11)14-6(8)2/h4,11H,3,5H2,1-2H3 |
Clave InChI |
GYIPYONWSXGQOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)COO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
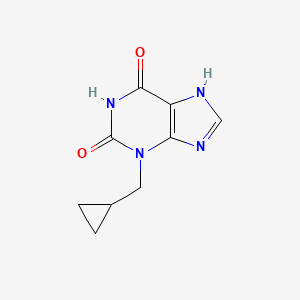
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
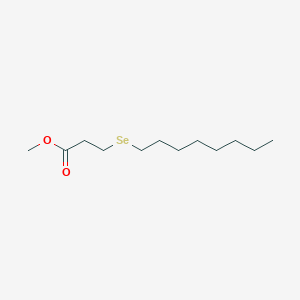


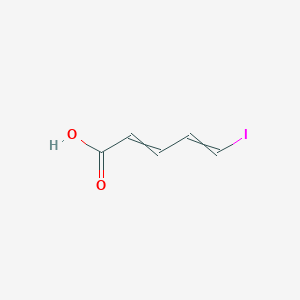



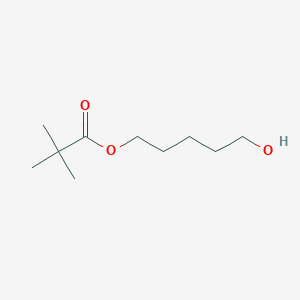
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
